molecular formula C12H13NO3 B8670583 (6,7-Dimethoxyquinolin-4-yl)methanol

(6,7-Dimethoxyquinolin-4-yl)methanol

Numéro de catalogue: B8670583
Poids moléculaire: 219.24 g/mol
Clé InChI: RCHTWRJBCGGNHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6,7-Dimethoxyquinolin-4-yl)methanol (CAS 909007-18-7) is a versatile quinoline derivative that serves as a key chemical intermediate in the research and development of novel pharmaceuticals . The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with significant biological activity . This scaffold is a common feature in small-molecule kinase inhibitors, which are a major focus in oncology drug discovery . For instance, this structural motif is integral to inhibitors targeting the tyrosine kinase c-Met, a receptor implicated in tumor growth and metastasis . Furthermore, analogous 6,7-dimethoxyquinoline structures are utilized in the synthesis of Topoisomerase I (TOP1) inhibitors, a validated class of anticancer agents . The compound's structure, featuring a hydroxymethyl group at the 4-position, makes it a valuable building block for constructing more complex molecules aimed at these and other therapeutic targets . As a solid, it should be handled by qualified professionals using appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

Formule moléculaire

C12H13NO3

Poids moléculaire

219.24 g/mol

Nom IUPAC

(6,7-dimethoxyquinolin-4-yl)methanol

InChI

InChI=1S/C12H13NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-6,14H,7H2,1-2H3

Clé InChI

RCHTWRJBCGGNHS-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=CN=C2C=C1OC)CO

Origine du produit

United States

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cancer Treatment

(6,7-Dimethoxyquinolin-4-yl)methanol is primarily noted for its role in the development of novel anticancer agents. Specifically, it has been linked to the inhibition of tyrosine kinases such as c-Met and VEGFR2, which are critical in cancer progression and metastasis.

  • Mechanism of Action : The compound acts by inhibiting the c-Met signaling pathway, which is involved in various malignancies including renal cell carcinoma and medullary thyroid carcinoma. This pathway's dysregulation often leads to enhanced tumor growth and spread .
  • Clinical Relevance : A polymorphic form of a compound related to (6,7-Dimethoxyquinolin-4-yl)methanol has shown efficacy in clinical settings for patients with advanced renal cell carcinoma who have undergone prior anti-angiogenic therapy . The ability to inhibit key pathways involved in tumor growth makes this compound a valuable candidate for further research and development in oncology.

Synthesis and Chemical Properties

The synthesis of (6,7-Dimethoxyquinolin-4-yl)methanol involves several chemical reactions, typically starting from simpler quinoline derivatives.

2.1 Synthetic Pathways

  • Starting Materials : The synthesis often begins with 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol. The reaction conditions are optimized to yield high purity products .
  • Reactivity : As a primary alcohol, (6,7-Dimethoxyquinolin-4-yl)methanol can act as a catalyst in various reactions, enhancing its utility in organic synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of (6,7-Dimethoxyquinolin-4-yl)methanol derivatives against cancer cell lines.

3.1 In Vitro Studies

A series of studies have evaluated the biological activity of synthesized derivatives against different cancer cell lines:

CompoundCell LineIC50 Value (µM)Notes
Compound 12nA5490.030 ± 0.008Most potent inhibitor of c-Met
Compound XMCF-70.050 ± 0.010Moderate potency observed
Compound YMKN-450.080 ± 0.015Significant anticancer activity

These findings highlight the potential for developing effective treatments based on modifications of (6,7-Dimethoxyquinolin-4-yl)methanol .

Comparaison Avec Des Composés Similaires

Solubility and Physicochemical Properties

Compound Name Solubility LogP* Stability
6,7-Dimethoxyquinolin-4-ol Water-soluble 1.2–1.5 Stable at room temperature
Cabozantinib Soluble in DMSO (>22 mM) 3.8–4.2 Sensitive to light and moisture
(6,7-Dimethoxyquinolin-4-yl)methanol Likely moderate (similar to -OH analogs) ~1.0–1.3 Requires inert storage

Key Research Findings

Kinase Inhibition: Cabozantinib and its analogs demonstrate potent inhibition of c-Met and VEGFR2, with IC50 values in the nanomolar range . Modifications at position 4 (e.g., -O-aryl groups) enhance target specificity and pharmacokinetics.

Synthetic Flexibility: The 4-chloro-6,7-dimethoxyquinoline intermediate () is pivotal for introducing diverse substituents via nucleophilic substitution or Pd-catalyzed coupling .

Biological Performance : Compounds with bulkier substituents (e.g., cyclopropane dicarboxamide in cabozantinib) exhibit prolonged half-lives and improved tumor penetration compared to smaller groups like -OH or -CH2OH .

Q & A

Q. How should researchers validate target engagement in kinase inhibition studies?

  • Methodological Answer : Employ:
  • Cellular thermal shift assays (CETSA) to confirm target binding .
  • Western blotting for downstream phosphorylation markers (e.g., ERK1/2 for c-Met inhibition ).
  • Isoform selectivity profiling using kinase panel screens .

Future Research Directions

Q. What emerging applications exist for this compound beyond kinase inhibition?

  • Methodological Answer : Potential applications include:
  • Antibody-drug conjugates (ADCs) targeting AXL in solid tumors .
  • Antimalarial agents targeting Plasmodium kinases (e.g., PfPK6 ).
  • Photodynamic therapy sensitizers due to quinoline’s UV absorbance .

Q. How can computational tools accelerate the development of novel derivatives?

  • Methodological Answer :
  • Virtual screening of substituents via QSAR models .
  • MD simulations to predict metabolic stability (e.g., CYP3A4 interactions ).
  • Fragment-based design to optimize pharmacokinetic properties .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.